molecular formula C11H13BrO3 B3144953 Ethyl 2-(bromomethyl)-4-methoxybenzoate CAS No. 56427-63-5

Ethyl 2-(bromomethyl)-4-methoxybenzoate

Cat. No. B3144953
CAS RN: 56427-63-5
M. Wt: 273.12 g/mol
InChI Key: NTRWNKUDEDMRBR-UHFFFAOYSA-N
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Description

Ethyl 2-(bromomethyl)-4-methoxybenzoate is an organic compound. It can be employed as an electrophile for various organometallic compounds . The organometallic derivatives of the compound can be used for the synthesis of α-methylene lactones and lactams . It can also be used for the polymerization of functionalized acrylic monomers .


Synthesis Analysis

The synthesis of similar compounds often involves esterification reactions . For example, the synthesis of Ethyl 2-bromoisobutyrate involves the esterification reaction between ethyl alcohol and 2-bromoisobutyric acid, catalyzed by sulfuric acid at elevated temperatures .


Molecular Structure Analysis

The molecular formula of Ethyl 2-(bromomethyl)acrylate, a similar compound, is CHBrO . Its average mass is 193.038 Da and its monoisotopic mass is 191.978592 Da .


Chemical Reactions Analysis

When similar compounds like Ethyl 2-bromoisobutyrate are exposed to water or hydroxide ions, they undergo hydrolysis through a nucleophilic substitution reaction . This process involves the breaking of the ester bond between the ethyl group and the bromoisobutyrate moiety, resulting in the formation of ethanol and 2-bromoisobutyric acid as the main products .


Physical And Chemical Properties Analysis

Ethyl 2-(bromomethyl)acrylate is a liquid at 20 degrees Celsius . It should be stored at a temperature between 0-10°C . It is sensitive to light, air, and heat .

Scientific Research Applications

Synthesis of Organic Compounds

Ethyl 2-(bromomethyl)-4-methoxybenzoate is utilized in the synthesis of various organic compounds. For instance, it is used in the preparation of 4-amino-5-ethylsulfonyl-2-methoxybenzoic acid, an intermediate in the synthesis of amisulpride, a therapeutic drug. This synthesis involves multiple steps including methylation, thiocyanation, ethylation, and oxidation processes, highlighting the compound's versatility in organic synthesis (Wang Yu, 2008).

Role in Molecular Structure and Packing

This compound plays a significant role in determining molecular structure and packing behaviors in various compounds. Its presence influences supramolecular patterns, particularly in compounds with anisole building blocks. It affects interactions like C-H...π, generating molecular stacks and impacting the distances between adjacent aromatic moieties (R. Nestler, A. Schwarzer, T. Gruber, 2018).

Application in Pharmacologically Active Compounds

This compound is used in the synthesis of pharmacologically active benzo[b]thiophen derivatives. These derivatives find applications in various pharmacological fields, demonstrating the compound's importance in medicinal chemistry (N. Chapman et al., 1973).

In Supramolecular Chemistry

This compound is also significant in the study of supramolecular chemistry. Its structural features play a crucial role in understanding the interactions and packing behaviors of molecular crystals, which is crucial for designing new materials with specific properties (N. Pokhodylo, M. Obushak, 2019).

Mechanism of Action

The E2 mechanism is a bimolecular elimination mechanism, that the reaction rate depends on the concentration of both substrate and base . For example, the elimination reaction of 2-bromo-2-methylpropane is an example for discussion .

Safety and Hazards

Ethyl 2-(bromomethyl)acrylate is a hazardous substance . It is a skin irritant, causes serious eye irritation, may cause respiratory irritation, and is suspected of causing genetic defects . It may cause damage to organs (Central nervous system) through prolonged or repeated exposure . It is very toxic to aquatic life and is toxic to aquatic life with long-lasting effects . It harms public health and the environment by destroying ozone in the upper atmosphere .

Future Directions

The reduction of Ethyl 2-(2-(bromomethyl)phenoxy)acetate gave rise to the formation of ethyl benzofuran-2-carboxylate in a yield of more than 40%, in addition to ethyl (2-methylphenoxy)acetate as the major product along with ethyl 2,3-dihydro-1-benzofuran-2-carboxylate in a yield of 20% . This suggests potential future directions for research and applications of Ethyl 2-(bromomethyl)-4-methoxybenzoate and similar compounds.

properties

IUPAC Name

ethyl 2-(bromomethyl)-4-methoxybenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13BrO3/c1-3-15-11(13)10-5-4-9(14-2)6-8(10)7-12/h4-6H,3,7H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTRWNKUDEDMRBR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C=C(C=C1)OC)CBr
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13BrO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301279922
Record name Ethyl 2-(bromomethyl)-4-methoxybenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301279922
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

273.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

56427-63-5
Record name Ethyl 2-(bromomethyl)-4-methoxybenzoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=56427-63-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 2-(bromomethyl)-4-methoxybenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301279922
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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